molecular formula C8H10N2O4 B14000252 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid CAS No. 2950-83-6

4-(2,4-Dioxopyrimidin-1-yl)butanoic acid

Cat. No.: B14000252
CAS No.: 2950-83-6
M. Wt: 198.18 g/mol
InChI Key: QUNMTFIUXOCVPQ-UHFFFAOYSA-N
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Description

4-(2,4-Dioxopyrimidin-1-yl)butanoic acid is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid typically involves the reaction of pyrimidine derivatives with butanoic acid or its derivatives. One common method involves the condensation of 2,4-dioxopyrimidine with butanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxopyrimidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

4-(2,4-Dioxopyrimidin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dioxopyrimidin-1-yl)butanoic acid is unique due to its specific structure and the presence of both a pyrimidine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2950-83-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(2,4-dioxopyrimidin-1-yl)butanoic acid

InChI

InChI=1S/C8H10N2O4/c11-6-3-5-10(8(14)9-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H,12,13)(H,9,11,14)

InChI Key

QUNMTFIUXOCVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCC(=O)O

Origin of Product

United States

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